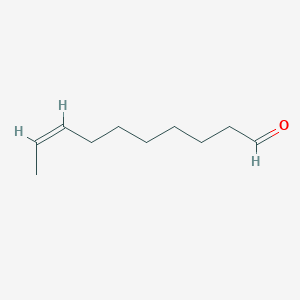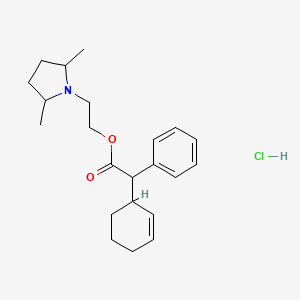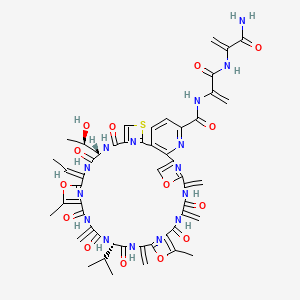
(4-Ethyl-3-nitrophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethyl-3-nitrophenyl)methanol is an organic compound characterized by the presence of an ethyl group and a nitro group attached to a benzene ring, along with a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-3-nitrophenyl)methanol typically involves the nitration of (4-Ethylphenyl)methanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the methanol group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to ensure the efficient production of the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or sulfonating agents.
Major Products Formed:
Oxidation: Formation of (4-Ethyl-3-nitrobenzaldehyde) or (4-Ethyl-3-nitrobenzoic acid).
Reduction: Formation of (4-Ethyl-3-aminophenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(4-Ethyl-3-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (4-Ethyl-3-nitrophenyl)methanol depends on its chemical interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anti-inflammatory effects. The ethyl and methanol groups may also contribute to the compound’s overall activity by influencing its solubility and reactivity.
類似化合物との比較
- (4-Methyl-3-nitrophenyl)methanol
- (4-Ethyl-2-nitrophenyl)methanol
- (4-Ethyl-3-nitrobenzyl alcohol)
Comparison: (4-Ethyl-3-nitrophenyl)methanol is unique due to the specific positioning of the ethyl and nitro groups on the benzene ring, which influences its chemical reactivity and potential applications. Compared to (4-Methyl-3-nitrophenyl)methanol, the ethyl group provides different steric and electronic effects, potentially leading to variations in biological activity and industrial utility.
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
(4-ethyl-3-nitrophenyl)methanol |
InChI |
InChI=1S/C9H11NO3/c1-2-8-4-3-7(6-11)5-9(8)10(12)13/h3-5,11H,2,6H2,1H3 |
InChIキー |
KMULFMUXXKTOSS-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=C(C=C1)CO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


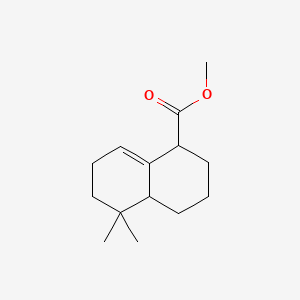
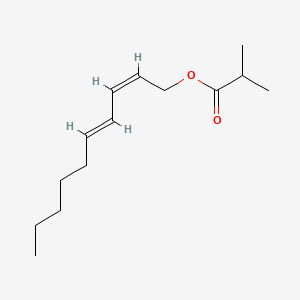
![2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-9-[(2S)-butan-2-yl]-18-(carboxymethyl)-12-(1H-indol-3-ylmethyl)-34-methyl-33-(6-methyloctanoylamino)-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid](/img/structure/B15175358.png)
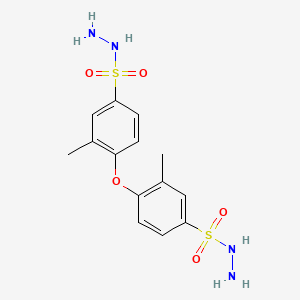
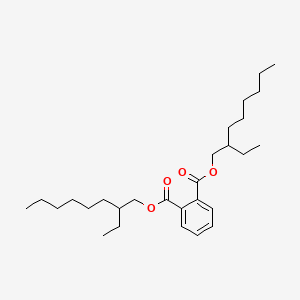
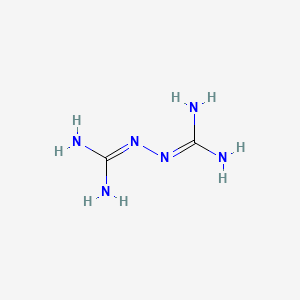
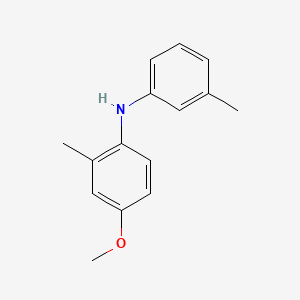



![Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate](/img/structure/B15175426.png)
